N-(2,5-difluorophenyl)-7,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide
Description
N-(2,5-difluorophenyl)-7,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide: is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with a pyridine ring, two methyl groups, and a difluorophenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-7,8-dimethyl-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2N3O/c1-13-3-5-17-18(23(29)28-21-11-16(24)4-6-19(21)25)12-20(27-22(17)14(13)2)15-7-9-26-10-8-15/h3-12H,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDCFPNHSNRGTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=C(C=CC(=C4)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,5-difluoroaniline, 4-pyridinecarboxylic acid, and 7,8-dimethylquinoline.
Step-by-Step Synthesis:
Industrial Production Methods:
In an industrial setting, the synthesis of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for the coupling and cyclization steps, as well as advanced purification methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the quinoline ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the quinoline core, potentially converting them to their respective hydrogenated forms.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of quinoline-2,4-dicarboxylic acid derivatives.
Reduction: Hydrogenated quinoline or pyridine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Material Science: It can be used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system.
Biology and Medicine:
Anticancer Research: The compound has shown potential as an anticancer agent by inhibiting specific enzymes or pathways involved in cell proliferation.
Antimicrobial Activity: It exhibits antimicrobial properties against a range of bacterial and fungal pathogens.
Industry:
Pharmaceuticals: Used as an intermediate in the synthesis of more complex drug molecules.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. For instance, in anticancer research, it may inhibit kinases involved in cell signaling pathways, leading to apoptosis or cell cycle arrest. The difluorophenyl and pyridine moieties enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- N-(2,5-difluorophenyl)-4-quinolinecarboxamide
- 7,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide
- N-(2,5-dichlorophenyl)-7,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide
Uniqueness:
- Structural Features: The presence of both difluorophenyl and pyridine groups in the same molecule enhances its chemical reactivity and biological activity compared to similar compounds.
- Biological Activity: The specific substitution pattern on the quinoline core and the difluorophenyl group contribute to its unique pharmacological profile, making it more effective in certain applications.
This detailed overview provides a comprehensive understanding of N-(2,5-difluorophenyl)-7,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide, highlighting its synthesis, reactions, applications, and unique properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
